Dioflorin

Description

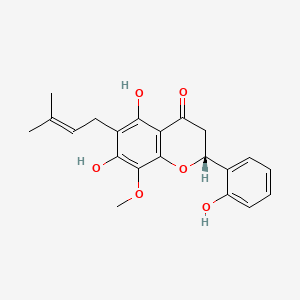

Structure

2D Structure

3D Structure

Properties

CAS No. |

204127-54-8 |

|---|---|

Molecular Formula |

C21H22O6 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2R)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O6/c1-11(2)8-9-13-18(24)17-15(23)10-16(12-6-4-5-7-14(12)22)27-20(17)21(26-3)19(13)25/h4-8,16,22,24-25H,9-10H2,1-3H3/t16-/m1/s1 |

InChI Key |

DWICVFARTYFNMY-MRXNPFEDSA-N |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C(=C1O)OC)O[C@H](CC2=O)C3=CC=CC=C3O)O)C |

Canonical SMILES |

CC(=CCC1=C(C2=C(C(=C1O)OC)OC(CC2=O)C3=CC=CC=C3O)O)C |

Origin of Product |

United States |

Structural Elucidation and Classification

Dioflorin as a Flavanone (B1672756): Chemical Class and Core Structure

This compound belongs to the flavonoid class of natural products. acs.orgtandfonline.com Flavonoids are a diverse group of polyphenolic compounds characterized by a C15 skeleton arranged in a C6-C3-C6 ring system, typically consisting of two phenyl rings (A and B) linked by a three-carbon bridge that usually forms a heterocyclic ring (C). wikipedia.orgnih.gov Flavanones are a subclass of flavonoids where the C ring is a dihydropyran ring, and they possess a ketone group at the C-4 position. This structure distinguishes them from flavones (which have a double bond between C-2 and C-3 in the C ring) and flavanonols (which have a hydroxyl group at the C-3 position in addition to the flavanone structure). tandfonline.comresearchgate.net The presence of a characteristic carbonyl signal in the 13C NMR spectrum and specific signals in the 1H NMR spectrum are indicative of a flavanone skeleton with a hydroxyl group at C-5, as observed for this compound. acs.org

Detailed Structural Determination of this compound: 5,7,2'-trihydroxy-8-methoxy-6-(3-methyl-2-butenyl)flavanone

The detailed structure of this compound has been determined through spectral analysis, confirming it as 5,7,2'-trihydroxy-8-methoxy-6-(3-methyl-2-butenyl)flavanone. acs.orgnih.gov Its molecular formula is C21H22O6, with a molecular weight of 370.39600. chemsrc.com

Key spectral data supporting this structure include:

1H NMR Spectrum: Signals characteristic of a flavanone skeleton, including a doublet of doublets for H-2 and a broad signal for the hydroxyl group at C-5. The presence of a 3H singlet indicated an aromatic methoxy (B1213986) group. acs.org

13C NMR Spectrum: A downfield signal for the C-4 carbonyl group was observed. acs.org The chemical shift of C-2 was unusually upfield compared to C-2'-unsubstituted flavanones, suggesting a substituent at C-2' of the B-ring. acs.org A signal at 60.6 ppm in the 13C NMR (DEPT) spectrum further confirmed the presence of an aromatic methoxy substituent. acs.org

EIMS: The electron ionization mass spectrum showed a molecular ion peak at m/z 370, consistent with the molecular formula. acs.org Characteristic fragment ions supported the flavanone structure and indicated the presence of a hydroxyl group at C-2' and a prenyl (3-methyl-2-butenyl) group. acs.org

UV Spectrum: Absorption maxima in methanol (B129727) at 296 and 339 nm, with shifts observed upon addition of NaOMe and NaOAc, are characteristic of a 5,7-dihydroxyflavanone. acs.org

The determined structure includes hydroxyl groups at positions 5, 7, and 2', a methoxy group at position 8, and a 3-methyl-2-butenyl (B1208987) (prenyl) group at position 6 of the flavanone backbone. acs.orgtandfonline.comchemsrc.com

Stereochemical Considerations and Chiral Properties

Flavanones, including this compound, typically possess a chiral center at the C-2 position of the C ring. lipidmaps.orgpdx.edu The C-2 carbon is bonded to four different groups: the B ring, the oxygen atom of the C ring, the C-3 carbon, and the H-2 hydrogen. This tetrahedral arrangement with four distinct substituents renders the C-2 carbon stereogenic, leading to the possibility of enantiomers. pdx.edulibretexts.orguou.ac.inwixsite.com

This compound has been reported with a specific stereochemistry at C-2, indicated as (2R)-. chemsrc.comlipidmaps.orgechemi.com This designation refers to the absolute configuration at the stereogenic center according to the Cahn-Ingold-Prelog priority rules. pdx.eduuou.ac.in The presence of this chiral center means that this compound exists as a pair of enantiomers ((2R) and (2S)), which are non-superimposable mirror images of each other. pdx.edulibretexts.org Enantiomers have identical physical and chemical properties in achiral environments but can behave differently when interacting with other chiral substances, such as enzymes or receptors. pdx.edulibretexts.org

Comparative Analysis with Related Flavonoids and Dihydroflavonols

This compound shares the basic flavanone skeleton with other compounds isolated from Dioclea grandiflora, such as dioclein (B1202366) and agrandol. tandfonline.com Dioclein is another flavanone, but its structure is 5,2',5'-trihydroxy-6,7-dimethoxyflavanone, differing from this compound in the position and nature of hydroxyl and methoxy substituents and lacking the prenyl group. tandfonline.com Agrandol is identified as 5,7-dihydroxy-6-methoxy-8-prenylflavanone, which is structurally similar to this compound but has the prenyl group at position 8 instead of 6 and lacks the hydroxyl group at C-2'. tandfonline.com

This compound can also be compared to dihydroflavonols, such as dioclenol, which was also isolated from Dioclea grandiflora. tandfonline.comufcg.edu.br Dihydroflavonols are structurally similar to flavanones but have an additional hydroxyl group at the C-3 position of the C ring. tandfonline.com Dioclenol is characterized as 3,5,7-trihydroxy-8-methoxy-6-prenylflavanone, sharing the 5, 7-dihydroxy, 8-methoxy, and 6-prenyl substitutions with this compound, but possessing a hydroxyl group at C-3 and lacking the hydroxyl group at C-2'. tandfonline.com

Advanced Methodologies for Isolation and Purity Assessment in Research

Strategies for Extraction and Enrichment from Natural Sources (Dioclea grandiflora)

The initial step in obtaining dioflorin involves the extraction of plant material from Dioclea grandiflora. Studies have utilized the rootbark of this vine, which is native to the coastal plain of northeastern Brazil. The crude ethanolic extract of the rootbark has shown significant analgesic activity. acs.orgnih.gov

A common approach for extraction involves the maceration of dried and powdered plant material with ethanol (B145695). This process is typically repeated multiple times to maximize the extraction of chemical constituents. Following maceration, the ethanol extractive solution is concentrated using a rotary evaporator to yield a dry solid extract. researchgate.net

Further enrichment of this compound from the crude extract often involves partitioning steps. For instance, a chloroform-soluble portion of the crude ethanolic extract has been used for subsequent chromatographic separation, indicating a liquid-liquid extraction strategy to enrich less polar compounds like flavanones. amazonaws.com

Chromatographic Techniques for High-Resolution Purification (e.g., HPLC, UPLC, SFC, SEC)

Chromatographic techniques are indispensable for the high-resolution purification of this compound from complex plant extracts. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. ntnu.no

While specific details on the application of UPLC, SFC, or SEC solely for this compound purification are not explicitly detailed in the provided snippets, the general principles of these techniques are relevant. HPLC (High-Performance Liquid Chromatography) is a widely used technique for the analysis and purification of natural products, including flavonoids. iaea.orgnih.govagriculturejournals.cz Chromatographic separation is based on the different adsorptivities of components to a specific adsorbent in a column. ntnu.no

Optimization of Separation Parameters for this compound

Optimizing chromatographic separation parameters is crucial to achieve high purity of the target compound. This involves adjusting factors such as the stationary phase chemistry, mobile phase composition, flow rate, and temperature. ntnu.nomdpi.comlibretexts.orgresearchgate.net The goal of optimization is often to maximize resolution between the target peak (this compound) and other components in the extract. mdpi.comresearchgate.netresearchgate.net

Factors influencing resolution include the retention factor, selectivity, and column efficiency. libretexts.org Increasing the retention factor can improve resolution, particularly when the initial value is low. libretexts.org Adjusting selectivity, often by changing the mobile phase composition in liquid chromatography, can have a significant impact on resolution. libretexts.org Column efficiency, related to factors like particle size and column length, also plays a role in achieving sharp, well-separated peaks. libretexts.orgcytivalifesciences.com

While specific optimized parameters for this compound are not provided, general chromatographic optimization principles would apply. This might involve exploring different mobile phase gradients (e.g., mixtures of polar and non-polar solvents), stationary phase types (e.g., reversed-phase C18 columns which are common for flavonoid separation), and flow rates to achieve optimal separation of this compound from co-eluting compounds. iaea.orgresearchgate.net

Fractionation and Isolation Protocols

Following chromatographic separation, the effluent is collected in fractions. Fractions containing the target compound, this compound, are identified, typically by monitoring the eluent with a detector (e.g., UV-Vis detector at specific wavelengths where flavonoids absorb).

Early chromatographic fractions obtained during the isolation of dioclein (B1202366), another flavonoid from Dioclea grandiflora, showed the presence of several other minor constituents, including this compound. acs.org Further column chromatography on silica (B1680970) gel allowed for the isolation of this compound. acs.org This indicates a multi-step fractionation protocol involving different chromatographic stationary phases to progressively purify this compound.

Fractionation protocols can involve collecting fractions based on time or volume, and the collected fractions are then analyzed to determine the presence and purity of this compound. researchgate.netnih.govuab.eduabcam.com Fractions containing sufficiently pure this compound are then pooled.

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Purity Analysis (e.g., NMR, Mass Spectrometry, Circular Dichroism)

Spectroscopic and spectrometric techniques are essential for confirming the structure of isolated this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of molecules. filab.frhmdb.ca The structure of this compound has been determined based on spectral characteristics, including 1H NMR and 13C NMR spectra. acs.orgnih.govresearchgate.net For instance, the 1H NMR spectrum of this compound shows characteristic signals, such as a doublet of doublets at 5.72 ppm for H-2, indicative of a flavanone (B1672756) skeleton. The 13C NMR spectrum provides information about the carbon framework, with a signal at 197.7 ppm for the carbonyl group (C-4) and a signal at 74.9 ppm for C-2, which is unusually upfield, suggesting a substituent at C-2' of the B-ring. acs.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in structural elucidation and confirmation of purity. acs.org The Electron Ionization Mass Spectrum (EIMS) of this compound shows a strong molecular ion peak (M+) at m/z 370, consistent with its molecular formula C21H22O6. acs.org Significant fragment ions observed in the EIMS also support the proposed flavanone structure. acs.org

Circular Dichroism (CD) spectroscopy is a valuable tool for studying the stereochemistry and conformation of chiral molecules like flavonoids. wikipedia.orgnih.govjascoinc.com CD relies on the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgjascoinc.com It can be used to establish the absolute configuration of flavonoids. nih.gov While a specific CD spectrum for this compound is not detailed in the provided snippets, CD spectroscopy is generally applicable to flavonoids and could be used to gain insights into the stereochemistry of this compound. nih.govcapes.gov.br

Electrophoretic Methods in Compound Characterization (e.g., Capillary Electrophoresis)

Electrophoretic methods, such as Capillary Electrophoresis (CE), separate compounds based on their charge and size in an electric field. ntnu.noiaea.org While the provided information does not explicitly mention the use of capillary electrophoresis for this compound characterization, electrophoresis is a general technique used in compound analysis and characterization. Its applicability to this compound would depend on the compound's charge and other properties under electrophoretic conditions.

Chemical Synthesis and Analog Design

Total Synthesis Approaches to Dioflorin

While comprehensive details on the total synthesis of this compound itself are not extensively detailed in the provided literature, research into the synthesis of related flavonoid structures and simplified this compound analogues provides insight into potential synthetic strategies. The total synthesis of other natural products with complex scaffolds, such as xanthohumol (B1683332) (another flavonoid) ku.edu, pawhuskin C researchgate.net, and mallotophilippen C researchgate.net, has been reported, employing various convergent and linear sequences. These examples highlight the diverse methodologies that can be applied to construct complex natural product architectures, including those within the flavonoid family. The synthesis of simplified analogues of this compound has been undertaken to investigate structure-activity relationships (SAR) within the flavonoid scaffold. ku.edu

Chemoenzymatic and Stereoselective Synthesis Methodologies

Chemoenzymatic approaches, which combine chemical and enzymatic transformations, and stereoselective synthesis, focused on controlling the stereochemistry of reaction products, are powerful tools in organic synthesis. While the provided information does not detail specific chemoenzymatic or stereoselective synthesis methodologies applied directly to this compound, these techniques are relevant to the broader field of natural product synthesis and the synthesis of chiral molecules. Chemoenzymatic methods have been explored for the synthesis of various compound classes, including diketomorpholine derivatives and fluorinated natural products. google.comnih.gov Stereoselective synthesis is a crucial aspect of synthesizing chiral molecules, such as many natural products and drug candidates, and methodologies exist for achieving high stereoselectivity in the construction of various organic scaffolds. springernature.comrsc.orgbeilstein-journals.org Given that flavanones like this compound possess a chiral center at the C-2 position, stereoselective approaches would be essential for the synthesis of specific enantiomers.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of natural products like this compound are crucial for exploring their biological potential and developing compounds with improved properties. Simplified analogues of this compound have been synthesized to study the structure-activity relationships of the flavonoid scaffold in relation to opioid receptors. ku.edu This indicates a targeted approach to modifying the core structure to understand how specific substructures contribute to activity.

Rational Design Principles for Structural Modification

Rational design principles for structural modification in medicinal chemistry involve using structural information and biological data to guide the synthesis of new compounds with desired characteristics. While general principles for designing derivatives exist across various fields finos.orgfsb.orgarxiv.orgui-patterns.com, the specific rational design principles applied to this compound analogues would likely focus on identifying key functional groups and structural motifs responsible for its reported biological effects and systematically modifying them. For flavonoids, this could involve altering the hydroxylation pattern, the prenyl group, or the heterocyclic ring system to probe their impact on activity and pharmacokinetic properties. The synthesis of analogues with specific modifications allows for the establishment of structure-activity relationships. ku.edu

Synthetic Strategies for Functional Group Derivatization

Synthetic strategies for functional group derivatization of flavonoid structures, including flavanones, involve a range of chemical transformations to introduce or modify functional groups. General strategies for functionalization exist in organic synthesis springernature.comnih.govscielo.br, and specific methods applicable to flavanones have been reported. These can include reactions targeting the hydroxyl groups, the ketone carbonyl, or the aromatic rings. For instance, methods for the regioselective functionalization of flavones via C-H activation have been developed, allowing for the introduction of various substituents. researchgate.netacs.org Such strategies could potentially be adapted for the derivatization of this compound or its synthetic intermediates.

Regioselective Functionalization and C-H Activation in Flavanone (B1672756) Synthesis

Regioselective functionalization and C-H activation have become increasingly important strategies in the synthesis of complex organic molecules, offering direct routes to functionalized products by selectively activating C-H bonds. These methods are particularly relevant to the synthesis and derivatization of flavonoid scaffolds, including flavanones. Studies have demonstrated regioselective C-H functionalization reactions on flavone (B191248) and chromone (B188151) structures. researchgate.netacs.orguni-muenchen.demdpi.comnih.gov For example, copper-catalyzed methods have been reported for the regioselective generation of flavone selenide (B1212193) and thioether derivatives via C-H functionalization. researchgate.net Another method involves ammonium (B1175870) iodide-induced nonradical regioselective sulfenylation of flavones via a C-H functionalization process. acs.org Palladium-catalyzed reactions have also been employed in the synthesis of flavones and chromones, sometimes involving C-H activation steps. organic-chemistry.orgbiolmolchem.com These advancements in regioselective functionalization and C-H activation provide powerful tools for the precise modification of flavanone structures, which can be valuable in the synthesis of this compound analogues with specific substitution patterns.

Biosynthetic Pathways of Dioflorin

Dioflorin's Position within the Flavonoid Biosynthesis Network

Flavonoids, including this compound, are derived from the phenylpropanoid pathway, which originates from the aromatic amino acid phenylalanine. mdpi.commdpi.com The general phenylpropanoid pathway converts phenylalanine into 4-coumaroyl-CoA through the action of key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL). mdpi.com

The flavonoid biosynthesis pathway then proceeds with the condensation of 4-coumaroyl-CoA with malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form chalcones. mdpi.com Chalcones are then isomerized to flavanones by chalcone isomerase (CHI). mdpi.com Flavanones serve as a central branching point in the flavonoid pathway, leading to the synthesis of various flavonoid subclasses, including flavones, flavonols, anthocyanins, and isoflavones. mdpi.com this compound, being a flavanone (B1672756) with specific hydroxylation, methoxylation, and prenylation patterns, is synthesized through further modifications of a flavanone precursor. nih.gov

The flavonoid pathway is often described as a biosynthetic grid rather than a linear pathway, with different branches leading to distinct groups of flavonoids that serve specific functions in the plant. researchgate.net The synthesis of dihydroflavonols, catalyzed by flavanone 3-hydroxylase (F3H), represents a critical branching point for the formation of downstream metabolites like flavonols and leucoanthocyanidins. frontiersin.org Enzymes such as flavonol synthase (FLS) and dihydroflavonol 4-reductase (DFR) compete for dihydroflavonol substrates, influencing the metabolic flux towards different end products. frontiersin.orgresearchgate.net While the precise position of this compound biosynthesis within this detailed grid requires specific enzymatic characterization, its flavanone structure places its formation downstream of the initial chalcone and flavanone synthesis. nih.govresearchgate.net

Precursor Compounds and Metabolic Flux in Dioclea grandiflora

The primary precursor compounds for flavonoid biosynthesis, and thus for this compound, are phenylalanine and malonyl-CoA. Phenylalanine is synthesized via the shikimate pathway. mdpi.com Malonyl-CoA is derived from the carboxylation of acetyl-CoA.

In Dioclea grandiflora, phytochemical studies have identified various flavonoids, including agrandol, paraibanol, diosalol, dioclein (B1202366), and dioclenol, all found in the root bark alongside this compound. plos.org The presence of these related compounds suggests a shared or interconnected metabolic flux within the flavonoid pathway in this plant species. While specific studies detailing the metabolic flux leading precisely to this compound in Dioclea grandiflora are limited in the search results, the identification of this compound as a minor constituent suggests that the metabolic flux towards its formation might be lower compared to other flavonoids present in higher abundance. nih.gov

Enzymatic Transformations and Key Enzymes Involved in this compound Formation

The formation of this compound from a flavanone precursor involves specific enzymatic modifications, including hydroxylation, methoxylation, and prenylation. This compound's structure is defined as 5,7,2'-trihydroxy-8-methoxy-6-(3-methyl-2-butenyl)flavanone. nih.gov

Based on the general flavonoid biosynthesis pathway, the core flavanone structure is formed by CHS and CHI. mdpi.commdpi.com The hydroxylation at the 5, 7, and 2' positions, the methoxylation at the 8 position, and the prenylation at the 6 position require the action of specific enzymes. Hydroxylation steps in flavonoid biosynthesis are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and dioxygenases. nih.govnih.gov Methylation is carried out by O-methyltransferases (OMTs). Prenylation, the addition of an isoprenoid group, is catalyzed by prenyltransferases.

While the specific enzymes responsible for each of these modifications in the biosynthesis of this compound in Dioclea grandiflora are not explicitly detailed in the search results, the general enzymatic classes involved in these types of transformations within flavonoid biosynthesis are well-established. For instance, CYP450 enzymes are known to be involved in various hydroxylation steps in the biosynthesis of secondary metabolites, including steroids and other plant compounds. nih.govnih.gov OMTs are crucial for the methylation of hydroxyl groups on flavonoid structures. The prenyl moiety in this compound is likely derived from the isoprenoid biosynthesis pathways (either the mevalonate (B85504) or methylerythritol phosphate (B84403) pathway), and a prenyltransferase would be responsible for attaching this group to the flavanone scaffold at the C-6 position.

Genetic and Molecular Basis of this compound Biosynthesis (e.g., Gene Identification, Gene Expression)

The biosynthesis of secondary metabolites in plants, including flavonoids, is controlled by the expression of genes encoding the relevant biosynthetic enzymes and regulatory proteins. frontiersin.orgfrontiersin.org While specific genes directly involved in this compound biosynthesis in Dioclea grandiflora are not identified in the provided search results, research into the genetic basis of flavonoid biosynthesis in other plants provides a framework for understanding the molecular mechanisms likely at play.

Studies in various plant species have identified genes encoding key enzymes in the flavonoid pathway, such as CHS, CHI, F3H, FLS, and DFR. mdpi.comfrontiersin.orgresearchgate.net The expression of these structural genes is tightly regulated by transcription factors. frontiersin.orgfrontiersin.orgijfmr.com

Transcription factors, particularly those belonging to the R2R3 MYB, basic helix-loop-helix (bHLH), and WD40 protein families, play a central role in controlling flavonoid biosynthesis by regulating the expression of both early and late biosynthetic genes. mdpi.comfrontiersin.orgfrontiersin.orgijfmr.com These transcription factors often form a complex (MBW complex) to exert their regulatory functions. mdpi.comijfmr.com

While the specific genes and transcription factors governing the unique hydroxylation, methoxylation, and prenylation steps leading to this compound remain to be elucidated, it is highly probable that a similar genetic and molecular regulatory machinery, involving structural genes for specific modifying enzymes and their associated transcription factors, is responsible for this compound biosynthesis in Dioclea grandiflora. Research in other plant systems has shown that the expression levels of biosynthesis genes directly correlate with the accumulation of specific flavonoids. researchgate.net

Regulation of Biosynthetic Pathways in Plant Systems

The regulation of flavonoid biosynthesis in plants is a complex process influenced by developmental cues and environmental factors. researchgate.net This regulation ensures that specific flavonoids are produced at the appropriate time and in the necessary tissues to fulfill their diverse functions, such as UV protection, defense against pathogens and herbivores, and attracting pollinators. mdpi.comfrontiersin.org

Transcriptional regulation, primarily mediated by MYB, bHLH, and WD40 transcription factors, is a key control point in flavonoid biosynthesis. mdpi.comfrontiersin.orgfrontiersin.orgijfmr.com These regulators can activate or repress the expression of structural genes in the pathway. frontiersin.org The activity and specificity of these transcription factors contribute to the differential accumulation of various flavonoid subclasses in different plant parts and at different developmental stages. researchgate.net

Environmental factors such as light, particularly UV light, and hormones are known to affect the expression of flavonoid biosynthetic genes. researchgate.netfrontiersin.org For example, UV-B radiation can induce the synthesis of protective flavonoids like flavonols. frontiersin.org

Furthermore, the metabolic flux through the flavonoid pathway can be regulated by the competition between enzymes for common substrates, as seen with FLS and DFR competing for dihydroflavonols. frontiersin.orgresearchgate.net This competition can effectively channel intermediates towards the synthesis of different end products.

While the specific regulatory mechanisms controlling this compound biosynthesis in Dioclea grandiflora have not been detailed in the provided information, it is reasonable to infer that its production is subject to similar layers of transcriptional and potentially environmental regulation as observed for other flavonoids in various plant species. The fact that this compound is a minor constituent might suggest specific regulatory controls that limit its accumulation compared to other flavonoids in Dioclea grandiflora.

Molecular and Cellular Mechanisms of Bioactivity

Investigations into Dioflorin's Interaction with Opioid Receptors: Mechanistic Studies

Early reports indicated that this compound, alongside dioclein (B1202366), exhibited antinociceptive effects in rodents that were reversible by the opioid antagonist naloxone (B1662785), suggesting a possible involvement of opioid receptors researchgate.net. This led to further investigations into the direct interaction of this compound with these receptors.

To assess if this compound acts as a direct ligand for opioid receptors, in vitro pharmacological evaluations, including radioligand binding assays, have been conducted using this compound and several simplified analogs. Despite the reported antinociceptive effects in rodent models, these in vitro studies found that this compound and its simplified analogs were inactive at both opioid and cannabinoid receptors researchgate.netwikipedia.org. This lack of confirmed activity in binding assays suggests that the observed antinociceptive effects in vivo might not be mediated by direct agonistic or antagonistic activity at these receptors researchgate.net. One possible explanation considered is that simplifications made to the this compound scaffold during analog synthesis may have abolished receptor activity. Another possibility is that the compounds responsible for the reported effects in the literature were contaminated with an undetected active impurity, or that these compounds exert their effects through receptor systems not examined in these specific reports researchgate.net.

Opioid receptors are a well-established family of G protein-coupled receptors (GPCRs) that mediate cellular responses through the activation of heterotrimeric G proteins researchgate.netnih.govnih.gov. Upon activation by a ligand, GPCRs undergo conformational changes that lead to the dissociation of Gα subunits from Gβγ subunits, which then interact with downstream effector proteins, modulating various intracellular signaling pathways, including those involving adenylyl cyclase and the regulation of cyclic AMP (cAMP) levels nih.goveragene.comnih.gov. Additionally, GPCRs can also signal through G protein-independent pathways, notably involving arrestin proteins like beta-arrestin, which are involved in receptor desensitization and internalization researchgate.netnih.govwikidata.orgresearchgate.net. Biased agonism is a phenomenon where different ligands can selectively activate specific downstream signaling pathways (e.g., G protein-mediated versus beta-arrestin-mediated) through the same receptor researchgate.netnih.govnih.govresearchgate.net. While the general mechanisms of GPCR signaling and biased agonism are well-characterized, specific data detailing this compound's modulation of these pathways at a cellular level were not available in the consulted literature.

Ligand Binding Studies and Receptor Subtype Selectivity

Exploration of Other Potential Molecular Targets and Signaling Pathways

Given the lack of confirmed direct activity at opioid receptors in some in vitro studies, the antinociceptive effects of this compound observed in vivo could potentially be mediated through interaction with other molecular targets or signaling pathways researchgate.net.

Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a significant role in the detection and transduction of painful stimuli, including heat, acid, and various chemical compounds like capsaicin (B1668287) unibe.chuni.lu. TRPV1 is expressed primarily in peripheral sensory neurons and is involved in inflammatory pain unibe.ch. Its activity can be modulated by inflammatory mediators and intracellular signaling pathways, such as the cAMP-PKA pathway uni.lufishersci.ca. While TRPV1 is a known target involved in pain perception and is modulated by various natural products, no direct information specifically linking this compound to interaction with TRPV1 was found in the provided search results.

Inflammatory mediators, such as cytokines, chemokines, and eicosanoids, are crucial components of the inflammatory response and play a role in modulating pain fishersci.caguidetopharmacology.org. These mediators are released by various immune cells, including macrophages, and can influence the excitability of sensory neurons guidetopharmacology.orgmassbank.eu. Studies on dioclein, another flavonoid isolated from Dioclea grandiflora, have shown that it can decrease the production of inflammatory mediators like cytokines, chemokines, and nitric oxide in murine macrophages in vitro wikipedia.org. While this suggests that compounds from Dioclea grandiflora can modulate inflammatory responses at a cellular level, specific research detailing this compound's direct effects on the production or activity of inflammatory mediators in cellular models was not available in the reviewed literature.

Modulation of Inflammatory Mediators at a Cellular Level

Mechanistic Studies in In Vitro Cellular Systems

In vitro cellular systems, such as cell lines, are valuable tools for dissecting the specific interactions and effects of a compound at a mechanistic level without the complexity of a whole organism. wikipedia.orgnih.govnih.gov These studies can provide insights into how a compound influences cellular processes.

Cell-Based Assays for Receptor Activation and Downstream Signaling

Cell-based assays are frequently used to determine if a compound can activate or inhibit specific cellular receptors and the subsequent signaling pathways they control. wikipedia.orgbiorxiv.orgnih.govmdpi.com Receptor activation can trigger a cascade of events within the cell, known as downstream signaling, leading to various cellular responses. nih.govkhanacademy.orgnih.gov

While the crude extract of Dioclea grandiflora has shown effects that suggest interaction with opioid receptors in in vivo models, specific in vitro cell-based assays directly evaluating this compound's activity on receptor activation and its downstream signaling pathways have not been extensively reported in the provided search results. acs.orgku.edutandfonline.com Some studies have investigated other flavonoids for their potential interaction with opioid receptors in cell-based assays, but these studies indicated inactivity for the tested simplified analogs of this compound at both opioid and cannabinoid receptors. ku.edu This suggests that the specific structural features of this compound, such as the 8-methoxy group, might be crucial for any potential opioid receptor affinity, or that the observed in vivo effects of the extract are due to other compounds or a combination of factors. ku.edu

General approaches for studying receptor activation in vitro include using cell lines expressing the receptor of interest and measuring indicators of activation, such as changes in intracellular calcium levels, cyclic AMP production, or the recruitment of arrestin proteins. wikipedia.orgbiorxiv.orgmdpi.com Downstream signaling can be investigated by examining the phosphorylation status of key proteins in the pathway or the activation of transcription factors. nih.govthermofisher.com

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Structural Motifs for Bioactivity

Pharmacophores are the ensemble of steric and electronic features of a molecule necessary to ensure optimal interactions with a specific biological target and elicit a biological response researchgate.netnih.gov. For flavonoids being investigated for opioid activity, the core flavonoid scaffold itself is a key structural motif ku.eduresearchgate.net. Studies on various natural flavonoids, including catechin (B1668976) and hesperetin, suggest that this scaffold possesses potential for interacting with opioid receptors researchgate.netacs.org.

While specific pharmacophore models for dioflorin's interaction with opioid receptors are still under investigation, research on related compounds and general principles of flavonoid-receptor interactions provide insights. Phenolic hydroxyl groups are often crucial for hydrogen bonding interactions with biological targets acs.org. The presence and position of these hydroxyl groups on the A and B rings of the flavonoid structure are likely to play a significant role in binding affinity and activity nih.gov. The prenyl group attached to the A ring in this compound is another distinctive feature that could contribute to its interaction profile, potentially influencing lipophilicity and providing additional contact points with a receptor binding site researchgate.net.

Influence of Substituent Effects on Receptor Affinity and Selectivity

While detailed studies specifically on this compound's substituent effects on opioid receptor subtypes (mu, delta, kappa) are limited, general flavonoid SAR suggests that the pattern of hydroxylation and methylation is critical for activity against various biological targets, including enzymes and receptors nih.gov. For instance, studies on other compound classes have shown that bulky substituents can cause steric hindrance, affecting the approach and binding to a receptor site beilstein-journals.org. Electron-donating or withdrawing effects of substituents can also influence the strength of interactions, such as hydrogen bonding or pi-pi stacking, with the receptor rsc.orgnih.gov.

Role of Stereochemistry (C2 and C3 positions) in Determining Biological Response

The flavonoid scaffold contains chiral centers, notably at the C2 and C3 positions of the C ring. The stereochemistry at these positions is known to be critical for the biological activity of many flavonoids nih.gov. Different stereoisomers can interact with biological targets in distinct ways, leading to variations in binding affinity, efficacy, and selectivity researchgate.net.

For this compound, which is a flavanone (B1672756), the C2 position is chiral. The specific stereochemistry at C2 and potentially the conformation of the C ring (which can be influenced by substituents and stereochemistry) are likely important for its biological activity. While direct experimental data on the impact of C2/C3 stereochemistry specifically for this compound's reported analgesic effect is scarce in the provided information, SAR studies on other bioactive molecules with chiral centers consistently demonstrate the profound influence of stereochemistry on biological response researchgate.net.

Comparative SAR Analysis of this compound and its Synthesized Analogues

Comparative SAR analysis between this compound and its synthesized analogues is a crucial approach to pinpoint the structural requirements for its observed bioactivity ku.eduacs.org. By systematically modifying specific parts of the this compound structure and evaluating the biological activity of the resulting analogues, researchers can deduce the contribution of each structural feature.

Studies involving simplified analogues of this compound have been conducted to develop SAR for the flavonoid scaffold at opioid receptors ku.edu. However, some of these analogues, despite being structurally related, have shown inactivity in in vitro opioid and cannabinoid receptor assays ku.edu. This suggests that specific structural elements present in this compound, which might be absent in the simplified analogues, are essential for activity.

Comparative analysis with other natural flavonoids that show some opioid receptor activity, such as catechin (a flavan-3-ol) or certain stilbenoids, can also provide valuable insights into the structural nuances that confer activity researchgate.netresearchgate.netacs.org. Differences in the oxidation state of the C ring, the presence and location of hydroxyl and methoxy (B1213986) groups, and the attachment of prenyl or other lipophilic groups are all factors that would be compared to understand their impact on the biological profile. For instance, while this compound is a flavanone, catechin is a flavan-3-ol, differing in the saturation of the C ring and the presence of a hydroxyl group at C3 researchgate.net. Comparing their activities can highlight the importance of these structural variations.

Further comparative studies with a wider range of synthesized analogues, systematically varying substituents on the A and B rings, modifying the C ring structure, and altering the prenyl group, are needed to build a comprehensive SAR model for this compound's biological activities.

Computational Chemistry and Molecular Modeling

Ligand-Protein Docking Simulations to Predict Binding Modes

Ligand-protein docking simulations are a widely used molecular modeling technique aimed at predicting the preferred orientation and position (binding pose) of a small molecule (ligand) when bound to a protein receptor or enzyme. wikipedia.orgnih.gov This technique is particularly useful in structure-based drug design for understanding how a ligand might interact with a specific biological target. nih.gov By evaluating different possible binding poses and estimating their binding affinities using scoring functions, docking simulations can help to elucidate the potential binding modes of dioflorin with target proteins, such as opioid receptors, which have been implicated in its analgesic effects. researchgate.netku.eduwikipedia.org While the search results did not provide specific data on this compound docking simulations, the general application of this method involves preparing the protein structure, preparing the ligand structure, performing the docking calculation using specialized software, and analyzing the resulting poses and scores. cam.ac.ukswissdock.ch The accuracy of docking predictions can be assessed by comparing predicted poses to experimentally determined co-crystal structures, though proper validation of the docking protocol is crucial. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. nih.gov Unlike static docking, MD simulations provide dynamic information about a molecular system, allowing for the study of conformational changes, flexibility, and the stability of ligand-protein complexes in a simulated physiological environment, often including solvent and ions. mdpi.comnih.gov For this compound, MD simulations could be used to analyze the stability of its predicted binding poses from docking studies and to observe how the compound and the target protein interact and change conformation over time. mdpi.comresearchgate.net This provides a more realistic picture of the binding event and can help to refine the understanding of the molecular interactions involved. mdpi.com MD simulations can also be used to calculate binding free energies, offering a more rigorous assessment of binding affinity than docking scores alone. nih.gov While specific MD simulation data for this compound were not found in the search results, the technique is broadly applied to study ligand-target interactions and assess the dynamic stability of complexes. mdpi.comyoutube.comtjnpr.org

In Silico Screening for Novel this compound-like Scaffolds

In silico screening, also known as virtual screening, involves computationally evaluating large libraries of chemical compounds to identify potential drug candidates with desired properties. wikipedia.orgresearchgate.net This approach can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing. wikipedia.org For this compound, in silico screening could be employed to search for novel compounds that share structural similarities with this compound (ligand-based screening) or that are predicted to bind to the same target protein (structure-based screening). nih.govmdpi.com Ligand-based approaches might involve using the structure of this compound as a query to search databases for molecules with similar scaffolds or physicochemical properties. frontiersin.org Structure-based screening would involve docking large libraries of compounds into the binding site of a target protein, such as an opioid receptor, to identify those with favorable predicted binding affinities and interactions. wikipedia.orgnih.govmdpi.com This could lead to the identification of novel this compound-like scaffolds with potentially enhanced activity or improved pharmacokinetic properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activity. frontiersin.orgnih.gov By analyzing a series of compounds with known structures and activities, QSAR models can identify the key molecular descriptors that influence activity and then use this information to predict the activity of new, untested compounds. frontiersin.orgnih.gov For this compound and related flavonoids, QSAR modeling could be developed using a dataset of structurally similar compounds with known analgesic activity. ku.edu The model could then be used to predict the potential analgesic activity of novel this compound analogs or to guide the design of new compounds with optimized structural features for improved activity. mdpi.comfrontiersin.org QSAR studies involve generating molecular descriptors, building a statistical model (e.g., using multiple linear regression), and validating the model's predictive power. mdpi.comfrontiersin.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 177421 |

Interactive Data Table (Conceptual)

Preclinical Pharmacological Characterization in Animal Models Mechanistic Focus

Investigation of Bioactivity in Rodent Models: Focus on Underlying Biological Processes

Preclinical studies in rodent models have demonstrated the bioactivity of Dioflorin, particularly in the context of pain modulation. Investigations utilizing models such as the acetic acid-induced writhing test and the formalin test in mice have provided insights into the biological processes influenced by this compound. The acetic acid-induced writhing test is a chemically induced pain model sensitive to both centrally and peripherally acting analgesics. In this model, this compound produced a near maximal inhibition of the writhing response, an effect observed to be similar in magnitude to that of morphine citeab.comfishersci.ca.

The formalin test, another commonly employed model, involves two distinct phases of pain response: an initial neurogenic phase followed by a later inflammatory phase citeab.comfishersci.cawikipedia.org. The first phase is associated with the direct stimulation of sensory afferent C-fibers, while the second phase is linked to a peripheral inflammatory process and hyperactivity of nociceptive spinal neurons citeab.comwikipedia.org. Activity in these distinct phases can suggest whether a compound exerts its effects via central or peripheral mechanisms citeab.comfishersci.cawikipedia.org. Studies involving Dioclea grandiflora extracts, which contain this compound, have shown effects in both phases, suggesting potential central and peripheral actions citeab.comfishersci.cawikipedia.org.

Analysis of Central Nervous System Interactions at a Mechanistic Level (e.g., Opioid-related Pathways)

Analysis of this compound's interactions with the central nervous system (CNS) at a mechanistic level has been explored through its effects in specific pain models. The tail-immersion test is a thermal pain model considered to be specific for assessing central antinociception citeab.com. In this test, this compound demonstrated acute central analgesic activity in mice citeab.comfishersci.ca.

While the antinociceptive effects of this compound have been compared to those of morphine, a well-established opioid analgesic, the precise involvement of opioid-related pathways in the mechanism of action of isolated this compound is not definitively established in the available information. Studies investigating the Dioclea grandiflora extract containing this compound assessed the role of opioid receptors using the antagonist naloxone (B1662785) fishersci.cawikipedia.org. In one study, naloxone did not reverse the antinociceptive effect of the extract in the formalin test; instead, it appeared to increase it at a higher dose, while significantly reducing morphine's effect wikipedia.org. This finding suggests that the antinociceptive effect of the extract, and potentially this compound, may not be solely mediated through opioid receptors, or that complex interactions are involved wikipedia.org. Opioid receptors (mu, delta, and kappa) are G protein-coupled receptors widely distributed in the CNS and peripheral nervous system, mediating analgesia through mechanisms involving the modulation of ion channels and adenylyl cyclase activity mims.comnih.govguidetopharmacology.orgnih.govwikipedia.org. However, a direct mechanistic link between isolated this compound and specific opioid receptor interactions requires further dedicated investigation.

Elucidation of Peripheral Biological Responses and Associated Mechanisms

Evidence suggesting peripheral biological responses and associated mechanisms of this compound stems from its activity in pain models sensitive to peripheral effects. The inhibition of writhing induced by acetic acid points to an effect on peripheral pain pathways, as acetic acid triggers pain by directly stimulating nociceptors and inducing the release of inflammatory mediators citeab.comwikipedia.org. Furthermore, activity observed in the inflammatory phase of the formalin test for Dioclea grandiflora extract indicates an effect on peripherally mediated pain processes citeab.comfishersci.cawikipedia.org. This phase is associated with inflammation and the release of inflammatory mediators wikipedia.org. The observed effects in these models suggest that this compound may exert peripheral antinociceptive activity, potentially involving mechanisms related to the modulation of inflammatory processes or direct effects on peripheral nociceptors wikipedia.org.

Pharmacodynamic Characterization in Preclinical Systems (Excluding Dosage/Administration/Toxicity for Therapeutic Use)

Pharmacodynamic characterization of this compound in preclinical systems has focused on quantifying its efficacy in the described pain models. In the acetic acid-induced writhing test in mice, this compound demonstrated significant inhibition of the writhing response. The level of inhibition was comparable to that achieved by morphine at a tested dose citeab.comfishersci.ca. In the tail-immersion test, this compound increased the reaction time, indicating a reduction in sensitivity to thermal pain citeab.comfishersci.ca.

The formalin test provided further pharmacodynamic data by evaluating the compound's effect on both the neurogenic and inflammatory phases of pain. While specific quantitative data for isolated this compound across all phases and doses are not extensively detailed in the provided snippets, the studies indicate that compounds from Dioclea grandiflora, including this compound, exhibit measurable antinociceptive effects in these preclinical models citeab.comfishersci.cawikipedia.org.

Available data on the efficacy of this compound in the acetic acid-induced writhing test in mice are presented below:

| Compound | Dose (mg/kg) | Inhibition of Writhing (%) |

| This compound | 10 | ~90% (Near maximal inhibition) citeab.comfishersci.ca |

| Morphine | 5.2 | ~84% (Similar inhibition) citeab.comfishersci.ca |

| Vehicle/Control | - | ~0% (31.8 ± 5.8 writhings) citeab.com |

Note: The inhibition percentage for this compound is inferred from the description of "near maximal inhibition" and the comparison to morphine's effect in the source.

These preclinical pharmacodynamic observations highlight the antinociceptive potential of this compound in rodent models and provide a basis for further investigation into its precise mechanisms of action.

Future Directions and Theoretical Implications in Chemical Biology Research

Elucidating Unexplored Molecular Targets for Dioflorin

While initial studies hint at opioid receptor interaction, the full spectrum of molecular targets for this compound remains largely unexplored uni.lunih.gov. Future research should aim to definitively identify and characterize the specific proteins, enzymes, or pathways with which this compound interacts. Techniques such as quantitative chemoproteomic profiling, which has been used to identify molecular targets for other flavonoids like baicalin, could be valuable in this endeavor wikipedia.org. Understanding these interactions at a molecular level is crucial for deciphering this compound's biological activities and comparing them to other flavonoids known to interact with various targets, including enzymes involved in cell cycle regulation, antioxidant defense, and inflammatory pathways fishersci.atfishersci.cauni.luuni.lu. The potential for this compound to interact with novel or previously unassociated molecular targets within the broader context of flavanone (B1672756) bioactivity presents a significant area for future investigation.

Exploration of Novel Biosynthetic Engineering Strategies for Flavonoids

The isolation of this compound as a minor constituent from its natural source highlights the potential need for more efficient production methods. Biosynthetic engineering offers a promising avenue for enhancing flavonoid production, including potentially this compound, through the manipulation of metabolic pathways in plants or microbial hosts researchgate.netnih.govresearchgate.netuni.luresearchgate.net. Recent advances in synthetic biology have enabled the production of various flavonoids in microbial systems like Escherichia coli and Saccharomyces cerevisiae by introducing and optimizing plant-derived biosynthetic genes researchgate.netnih.govresearchgate.netuni.lu. Strategies such as pathway engineering, gene dosage tuning, chassis optimization, and the use of non-natural substrates are being explored to increase flavonoid yields researchgate.netresearchgate.netuni.lu. Applying these novel biosynthetic engineering strategies to the specific pathway leading to this compound could lead to scalable and sustainable production, overcoming limitations associated with traditional plant extraction. Research in this area could involve identifying the specific enzymes responsible for this compound biosynthesis and engineering microbial cell factories to express these enzymes efficiently.

Advancements in Synthetic Methodologies for this compound and its Complex Analogues

Chemical synthesis plays a vital role in providing access to flavonoids and their analogues, allowing for structural modifications to explore structure-activity relationships fishersci.atresearchgate.netthegoodscentscompany.comphcog.comthegoodscentscompany.com. Given that this compound is a flavanone, advancements in the stereoselective synthesis of flavonoids, particularly flavanones, are directly relevant thegoodscentscompany.com. Methodologies based on oxidative cyclization of o-hydroxychalcones are commonly applied for the synthesis of flavanones and related compounds fishersci.atphcog.com. Future work could focus on developing more efficient, stereoselective, and environmentally friendly synthetic routes specifically for this compound and its complex analogues thegoodscentscompany.comnih.govmassbank.eu. This includes exploring novel catalytic systems, modular synthetic approaches, and strategies for introducing specific functional groups or structural complexities found in this compound. The ability to synthesize a diverse library of this compound analogues would be invaluable for comprehensive structure-activity relationship studies and the discovery of compounds with enhanced or altered biological properties.

Development of Advanced Analytical Platforms for Metabolomic and Proteomic Profiling of this compound Interactions

To fully understand the biological impact of this compound, advanced analytical techniques are essential. Metabolomics and proteomics offer powerful tools for profiling the changes in biological systems upon exposure to this compound, providing insights into its metabolic fate and its effects on cellular protein profiles researchgate.netnih.govmpg.desuprabank.orguni.luuni.lu. Future research should leverage advanced analytical platforms, such as high-resolution mass spectrometry coupled with sophisticated separation techniques, for comprehensive metabolomic and proteomic profiling in the presence of this compound researchgate.netnih.govsuprabank.org. This would enable the identification of metabolites produced from this compound, as well as the proteins whose expression levels or modifications are altered by its presence. Furthermore, developing or adapting analytical methods to study the direct interaction of this compound with macromolecules like DNA and proteins in vitro and in cellulo, potentially using spectroscopic methods or affinity-based techniques, would be crucial for validating predicted molecular targets and understanding the nature of these interactions fishersci.caflybase.orgciteab.comwikipedia.org.

Theoretical Frameworks for Understanding Flavanone Bioactivity and Structure-Function Relationships

Theoretical and computational approaches are increasingly important in chemical biology for understanding the relationship between chemical structure and biological activity bohrium.comfrontiersin.orgnih.govnih.govnih.govnih.govresearchgate.netguidetopharmacology.org. For flavanones like this compound, developing robust theoretical frameworks is essential for predicting their bioactivity and guiding the rational design of analogues with improved properties. Future research should focus on employing and advancing computational methods, such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, to study this compound and other flavanones frontiersin.orgnih.govnih.govnih.govresearchgate.net. These approaches can help elucidate the key structural features responsible for interaction with specific molecular targets, predict binding affinities, and understand the influence of structural modifications on biological activity bohrium.comfrontiersin.orgnih.govnih.govnih.govresearchgate.net. By integrating experimental data with theoretical insights, researchers can build predictive models that accelerate the discovery and development of flavanone-based chemical tools and potential therapeutic agents.

Q & A

Q. What validated analytical methods are recommended for characterizing Dioflorin in plant extracts?

this compound’s identification and quantification require high-resolution techniques such as HPLC-DAD or LC-MS/MS, optimized with appropriate mobile phases (e.g., acetonitrile/water gradients) and validated against reference standards. Purity assessment should include NMR (¹H/¹³C) and HRMS to confirm structural integrity . For reproducibility, experimental protocols must detail extraction solvents (e.g., ethanol vs. methanol), column specifications, and calibration curves, as incomplete documentation can lead to irreproducible results .

Q. How can researchers design experiments to assess this compound’s stability under varying storage conditions?

Stability studies should employ accelerated degradation protocols:

- Temperature : Incubate this compound at 4°C, 25°C, and 40°C for 1–4 weeks.

- pH : Test solubility and degradation in buffers (pH 3–9).

- Light exposure : Compare protected vs. UV-exposed samples. Analytical endpoints include HPLC peak area reduction and degradation product profiling. Data should be analyzed using Arrhenius kinetics to predict shelf-life .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

Prioritize cell lines with established relevance to this compound’s hypothesized targets (e.g., cancer: MCF-7, A549; inflammation: RAW 264.7 macrophages). Include dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity). Ensure assays account for solvent interference (e.g., DMSO ≤0.1%) and validate results with orthogonal methods (e.g., Western blot for apoptosis markers) .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action across studies be systematically resolved?

Contradictions often arise from variability in:

- Cell culture conditions (e.g., serum concentration, passage number).

- Compound purity (e.g., co-eluting phytochemicals in crude extracts).

- Assay endpoints (e.g., viability vs. proliferation assays). Mitigate these by:

- Replicating studies with GMP-grade this compound.

- Using siRNA or CRISPR to validate target specificity.

- Applying meta-analysis to compare datasets across published studies .

Q. What strategies optimize this compound’s bioavailability in preclinical pharmacokinetic studies?

Address poor bioavailability via:

- Formulation : Nanoencapsulation (e.g., liposomes, PLGA nanoparticles) to enhance solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated derivatives).

- Co-administration : Combine with CYP450 inhibitors to reduce first-pass metabolism. Validate using in situ intestinal perfusion models and LC-MS/MS plasma profiling .

Q. How can omics approaches elucidate this compound’s polypharmacology?

Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to identify multi-target interactions. For example:

- Network pharmacology : Map this compound-induced protein interaction networks using STRING or KEGG.

- Machine learning : Train models on bioactivity data to predict off-target effects. Cross-validate findings with CRISPR-Cas9 knockout models .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC₅₀ values. For multi-variable datasets (e.g., synergy with chemotherapeutics), apply Chou-Talalay combination index or Bayesian hierarchical models .

Q. How should researchers address ethical and reproducibility challenges in this compound studies?

- Ethical compliance : Obtain IRB approval for studies involving animal/human tissues and adhere to ARRIVE guidelines for preclinical reporting .

- Reproducibility : Deposit raw data (e.g., NMR spectra, cytotoxicity datasets) in repositories like Zenodo or Figshare. Publish negative results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.